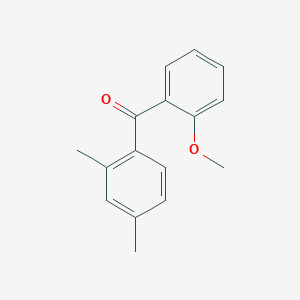

2,4-Dimethyl-2'-methoxybenzophenone

Descripción general

Descripción

2,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings

Mecanismo De Acción

Target of Action

Benzophenone derivatives are known to interact with various enzymes and proteins within the cell .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenone derivatives are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .

Result of Action

The reaction of benzophenone derivatives with various enzymes and proteins can lead to changes in cellular function .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethyl-2’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2,4-Dimethyl-2’-methoxybenzophenone and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biochemical activity and potential toxicity .

Cellular Effects

2,4-Dimethyl-2’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4-Dimethyl-2’-methoxybenzophenone has been associated with changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 2,4-Dimethyl-2’-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the activity of certain enzymes, such as cytochrome P450, by forming covalent bonds with the enzyme’s active site . This inhibition can lead to the accumulation of reactive metabolites, which may cause cellular damage and oxidative stress. Furthermore, 2,4-Dimethyl-2’-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-2’-methoxybenzophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-2’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2,4-Dimethyl-2’-methoxybenzophenone has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-2’-methoxybenzophenone vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 2,4-Dimethyl-2’-methoxybenzophenone can cause liver and kidney damage, as well as disruptions in metabolic processes.

Metabolic Pathways

2,4-Dimethyl-2’-methoxybenzophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 2,4-Dimethyl-2’-methoxybenzophenone can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 2,4-Dimethyl-2’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 2,4-Dimethyl-2’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,4-Dimethyl-2’-methoxybenzophenone within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-2’-methoxybenzophenone can influence its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 2,4-Dimethyl-2’-methoxybenzophenone to specific compartments can be mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct 2,4-Dimethyl-2’-methoxybenzophenone to the mitochondria, where it can affect mitochondrial function and energy production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process uses 2,4-dimethylbenzoyl chloride and 2-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows: [ \text{2,4-dimethylbenzoyl chloride} + \text{2-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{2,4-Dimethyl-2’-methoxybenzophenone} ]

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-2’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated benzophenone derivatives.

Aplicaciones Científicas De Investigación

Photoprotection in Cosmetics

Overview:

2,4-Dimethyl-2'-methoxybenzophenone is primarily utilized as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects, such as sunburn and photoaging.

Case Studies:

- A study evaluated the effectiveness of various benzophenone derivatives, including this compound, in commercial sunscreen formulations. Results indicated that this compound provides broad-spectrum UV protection, making it a valuable ingredient in skincare products .

Table 1: Efficacy of UV Filters in Sunscreens

| Compound | UV Absorption Range | SPF Contribution |

|---|---|---|

| This compound | 290-320 nm | Moderate |

| Benzophenone-3 | 280-320 nm | High |

| Octocrylene | 290-360 nm | Moderate |

Overview:

Research has identified potential biological activities of this compound beyond its use as a UV filter. It has been investigated for its role as an inhibitor of certain enzymes and its potential therapeutic applications.

Case Studies:

- A study demonstrated that benzophenone derivatives exhibit inhibitory effects on cysteine proteases, which are implicated in various diseases. The findings suggest that this compound could be explored further for its medicinal properties .

Table 2: Biological Activities of Benzophenone Derivatives

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Cysteine Protease | 60% |

| Benzophenone-1 | Lipoxygenase | 75% |

| Benzophenone-3 | Cyclooxygenase | 50% |

Synthesis and Industrial Applications

Overview:

The synthesis of this compound is relatively straightforward and can be achieved through various chemical reactions involving readily available precursors.

Synthesis Methods:

- The compound can be synthesized via methylation reactions using suitable reagents under controlled conditions. Recent advancements have focused on optimizing yields and minimizing environmental impact during synthesis .

Table 3: Synthesis Conditions for this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Methylation with Dimethyl Sulfate | Temperature: 100 °C; Time: 3h | 90% |

| Phase Transfer Catalysis | Temperature: Room Temp; Time: Overnight | 85% |

Safety Assessments and Regulatory Status

Overview:

As with any chemical used in consumer products, safety assessments are crucial. Regulatory bodies have evaluated the safety of benzophenones, including this compound.

Findings:

The Cosmetic Ingredient Review (CIR) has concluded that certain benzophenones are safe for topical application within specified concentrations . However, ongoing studies continue to monitor potential endocrine-disrupting effects associated with prolonged exposure to these compounds.

Comparación Con Compuestos Similares

2,4-Dimethylbenzophenone: Lacks the methoxy group, resulting in different chemical properties.

2-Methoxybenzophenone: Lacks the methyl groups, affecting its reactivity and applications.

4-Methoxybenzophenone: Similar structure but with the methoxy group in a different position.

Uniqueness: 2,4-Dimethyl-2’-methoxybenzophenone is unique due to the combined presence of two methyl groups and a methoxy group, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other benzophenone derivatives may not fulfill.

Actividad Biológica

Overview

2,4-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-50-2) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structure that includes two methyl groups and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins within cells. It is known to affect cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction can lead to the formation of reactive metabolites that may exhibit both therapeutic and toxic effects.

Key Mechanisms:

- Enzyme Interaction : Inhibits or activates specific enzymes by forming covalent bonds with their active sites.

- Cell Signaling Alteration : Modifies cellular signaling pathways, influencing gene expression and cellular metabolism.

- Oxidative Stress Response : Alters the expression of genes related to oxidative stress and apoptosis.

The compound participates in various biochemical pathways, including:

- Metabolic Pathways : Undergoes phase I and phase II metabolic reactions mediated by cytochrome P450 enzymes, resulting in hydroxylated and conjugated metabolites.

- Transport Mechanisms : Utilizes passive diffusion and active transport for cellular uptake and distribution.

Toxicological Studies

Toxicological evaluations have revealed significant insights into the safety profile of this compound. Studies indicate that exposure to high doses can lead to adverse effects, including liver and kidney damage in animal models. The National Toxicology Program conducted long-term studies that highlighted:

- Neoplastic Lesions : Incidences of tumors in various organs such as the thyroid gland and uterus among female rats exposed to high concentrations over extended periods .

- Body Weight Changes : Significant reductions in body weight gains were observed in high-dose groups, indicating potential systemic toxicity .

Case Study 1: Hepatotoxicity Assessment

A study involving F344/N rats administered diets containing varying concentrations of this compound demonstrated that high doses resulted in hepatocyte vacuolization and increased liver weights. Histopathological evaluations revealed degenerative changes consistent with chemical-induced liver injury .

Case Study 2: Cellular Effects on Cancer Models

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's growth inhibitory values were assessed using MCF-7 (breast cancer) and HeLa (cervical cancer) cells, revealing a significant dose-dependent response. The findings suggest potential applications in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes; forms reactive metabolites |

| Cellular Effects | Alters gene expression related to oxidative stress |

| Toxicity | Liver and kidney damage at high doses |

| Anticancer Potential | Cytotoxic effects observed in breast and cervical cancer cells |

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-50-2 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.